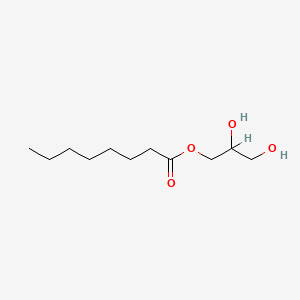

Glyceryl 1-monooctanoate

Description

Monoctanoin is used to dissolve cholesterol gallstones.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFNMLVSPCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048383 | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-54-5, 26402-26-6 | |

| Record name | Glyceryl 1-monooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin component A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glyceryl 1-Monooctanoate: A Technical Guide to Synthesis and Purification for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Glyceryl 1-monooctanoate (GMOct), a monoacylglycerol of significant interest in pharmaceutical and research settings. Valued for its properties as an emulsifier, penetration enhancer, and antimicrobial agent, obtaining high-purity GMOct is critical for reproducible and reliable scientific outcomes.[1] This document details common chemical and enzymatic synthesis routes, outlines robust purification protocols, and presents key quantitative data to aid researchers in selecting and implementing appropriate methods.

Synthesis of this compound

The synthesis of this compound primarily involves the esterification of glycerol with octanoic acid or its derivatives. The choice of method depends on the desired purity, yield, scalability, and available resources. Conventional chemical methods are often high-temperature processes that yield a mixture of mono-, di-, and triglycerides, necessitating extensive purification.[2] In contrast, enzymatic methods offer higher selectivity under milder conditions.

Chemical Synthesis Methods

Chemical synthesis is a well-established route for producing monoglycerides. However, these methods typically lack regioselectivity, leading to a mixture of 1- and 2-monoacylglycerols, as well as di- and triglyceride byproducts.

-

Direct Esterification of Glycerol and Octanoic Acid: This is the most straightforward chemical approach, involving the direct reaction of glycerol and octanoic acid, typically at high temperatures (180°C - 250°C) with or without a catalyst.[3] To drive the reaction towards the monoester, a molar excess of glycerol is often used.[4] The water produced during the reaction must be removed to shift the equilibrium towards the products.[3]

-

Glycerolysis of Trioctanoin: This process involves the transesterification of a triglyceride (trioctanoin) with glycerol at high temperatures (220°C - 250°C) using inorganic catalysts.[2] This method also produces a random mixture of glycerides that requires subsequent purification.

-

Glycidol Route: A more selective chemical method involves the reaction of octanoic acid with glycidol. This route favors the formation of the 1-monoester due to the ring-opening mechanism of the epoxide.[5] A study on the synthesis of Glyceryl 1-monooleate using an anion-exchange resin as a catalyst achieved a yield of up to 97% at 70°C, demonstrating a highly efficient and selective alternative to traditional high-temperature methods.[5][6]

-

Epichlorohydrin Route: This method involves reacting epichlorohydrin with the sodium salt of the fatty acid (sodium octanoate) to form a glycidyl ester, followed by acid-catalyzed hydrolysis to open the epoxide ring and form the monoglyceride.[7]

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases to catalyze the esterification reaction. This approach is highly regioselective, specifically favoring the primary hydroxyl groups (sn-1 and sn-3) of glycerol, thus yielding a high proportion of 1-monoglyceride. The reactions are conducted under mild conditions (typically 30°C - 75°C), which preserves the integrity of thermally sensitive compounds and reduces energy consumption.[2][8]

-

Key Enzymes: Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), are widely used due to their high activity and stability in organic solvents.[2][8]

-

Reaction Media: The reaction can be carried out in various media, including organic solvents (like tert-butyl alcohol) or in solvent-free systems where one of the substrates (e.g., liquid octanoic acid) acts as the solvent. Using specific solvents can help to exclusively produce the monoglyceride without the formation of diglycerides.[2]

Summary of Synthesis Methods

The following table summarizes and compares the different synthesis approaches for monoglycerides, with data extrapolated for this compound.

| Synthesis Method | Catalyst/Enzyme | Typical Reaction Temperature | Key Molar Ratio (Glycerol:Fatty Acid) | Reported Yield/Conversion | Key Advantages/Disadvantages |

| Direct Esterification | None (thermal) or Acid/Base | 180°C - 250°C[3] | 2:1 to 4:1[9] | Variable (product is a mixture) | Low cost, simple; Produces a mixture of glycerides requiring purification.[2] |

| Glycidol Condensation | Anion-Exchange Resin | 70°C[5] | 1:1 (Glycidol:Fatty Acid) | Up to 97%[5] | High selectivity for 1-monoester, milder conditions; Glycidol is a hazardous reagent. |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | 30°C - 75°C[2][8] | 1:1 to 2:1 | 70% - 94% conversion[2][8] | High selectivity, mild conditions, high purity; Higher catalyst cost. |

| Epichlorohydrin Route | Phase-Transfer Catalyst | 115°C[10][11] | 2:1 (Epichlorohydrin derivative:Fatty Acid Salt) | ~89%[10][11] | High purity; Involves hazardous reagents and multiple steps. |

Purification of this compound

Purification is a critical step to isolate this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts like di- and triglycerides.

Molecular Distillation

Molecular distillation, or short-path distillation, is a standard industrial method for purifying monoglycerides.[12] This technique is effective for separating compounds with different molecular weights and volatilities. The process is conducted under high vacuum, which allows for distillation at lower temperatures, thus preventing thermal degradation of the product. This method is highly effective at separating mono-, di-, and triglycerides.[2] A two-stage molecular distillation process has been used to achieve monoacylglycerol purity of over 93%.[13]

Column Chromatography

For research-scale purification, silica gel column chromatography is a highly effective method.[14] It separates molecules based on their polarity. A typical elution sequence involves using solvents of increasing polarity.

-

Stationary Phase: Silica gel is the most common adsorbent.[14]

-

Mobile Phase: A gradient of solvents is used for elution. For instance, triglycerides can be eluted first with a non-polar solvent mixture like 10% diethyl ether in petroleum ether, followed by diglycerides with 25% diethyl ether, and finally, the desired monoglycerides are eluted with 100% diethyl ether.[14]

Crystallization

Crystallization can be used to purify monoglycerides from a solvent mixture.[4] This method relies on the differential solubility of the components at varying temperatures. For saturated monoglycerides, cooling a solution in a suitable solvent (e.g., n-alkanes like hexane or heptane) can selectively crystallize the desired product, leaving impurities in the mother liquor.[4][15] The choice of solvent and cooling rate are critical parameters that influence crystal size and purity.[16]

Liquid-Liquid Extraction

Liquid-liquid extraction can be employed to remove certain impurities. For example, unreacted glycerol can be removed by washing the crude product with water.[17] An extraction into an alcohol/water phase can also be used to selectively isolate monoglycerides from less polar di- and triglycerides.[12]

Summary of Purification Methods

| Purification Technique | Key Parameters | Achieved Purity | Key Advantages/Disadvantages |

| Molecular Distillation | High Vacuum (< 5 torr), Elevated Temperature (e.g., 190-200°C)[3][13] | >90-96%[12][13] | Scalable, efficient for separating glycerides; Requires specialized equipment, high energy. |

| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Petroleum ether/diethyl ether gradient[14] | High (>98%) | High purity achievable, suitable for lab scale; Solvent intensive, not easily scalable. |

| Crystallization | Solvent: n-alkanes (e.g., hexane); Controlled cooling[4] | High (can exceed 95%) | Potentially low cost and scalable; Purity depends on co-crystallization of impurities. |

| Liquid-Liquid Extraction | Solvents: Aqueous alcohol solutions[12] | Variable (used for pre-purification or specific impurity removal) | Good for removing polar impurities like glycerol; May require multiple stages. |

Experimental Protocols & Workflows

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from lipase-mediated esterification methods.[2]

-

Reactant Preparation: In a stoppered conical flask, dissolve octanoic acid in a suitable solvent like tert-butyl alcohol. Add glycerol in a 1:2 molar ratio (acid:glycerol).

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

Reaction: Place the flask in an orbital shaker set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the acid value or by using techniques like TLC or GC.[2]

-

Termination and Enzyme Recovery: Once the desired conversion is reached (typically after 6-24 hours), stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.

Protocol: Purification by Silica Gel Column Chromatography

This protocol is based on standard methods for glyceride separation.[14]

-

Column Packing: Prepare a slurry of silica gel (e.g., Davison grade 923) in petroleum ether and pack it into a glass chromatography column.

-

Sample Loading: Dissolve a known amount of the crude reaction mixture in a minimal volume of a suitable solvent like chloroform and load it onto the top of the silica gel bed.

-

Elution:

-

Fraction I (Triglycerides): Elute with a mixture of 10% diethyl ether in petroleum ether.

-

Fraction II (Diglycerides): Elute with 25% diethyl ether in petroleum ether.

-

Fraction III (Monoglycerides): Elute the target this compound with 100% diethyl ether.

-

-

Fraction Collection & Analysis: Collect the fractions separately. Use thin-layer chromatography (TLC) to check the purity of each fraction.

-

Solvent Evaporation: Evaporate the solvent from the purified monoglyceride fraction under a stream of nitrogen or using a rotary evaporator to obtain the final product.

Visualization of Workflows

Synthesis and Purification Workflow

The following diagrams illustrate the logical flow from starting materials to the purified product.

Caption: General workflow for synthesis and purification.

Logic Diagram: Chemical vs. Enzymatic Synthesis

This diagram contrasts the two primary synthesis routes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 3. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]

- 4. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2001079190A1 - Method of synthesizing glyceryl mono-esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]

- 12. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. img.antpedia.com [img.antpedia.com]

- 15. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]

Solubility of Glyceryl 1-Monooctanoate in Various Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyceryl 1-monooctanoate, also known as monocaprylin, in a range of common organic solvents. This information is critical for researchers and professionals involved in the development of pharmaceutical formulations, particularly lipid-based drug delivery systems where this compound is a key excipient. This guide includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental and formulation workflows.

Introduction to this compound

This compound (monocaprylin) is a monoglyceride of octanoic acid (caprylic acid). It is a non-ionic surfactant and a water-insoluble lipid that is widely used in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature makes it an effective solubilizing agent, emulsifier, and penetration enhancer, particularly in the formulation of poorly water-soluble drugs. Understanding its solubility in various organic solvents is a fundamental prerequisite for designing effective and stable drug delivery systems.

Solubility Data

The solubility of a substance is a critical physicochemical property that dictates its formulation feasibility. The following tables summarize the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. The data presented here has been compiled from various scientific sources.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 44 mg/mL[3] | Not Specified | Not Specified |

| Ethanol | 44 mg/mL[3] | Not Specified | Not Specified |

Qualitative Solubility Data

| Solvent | Solubility Description |

| Ethanol (96%) | Very Soluble[4] |

| Methylene Chloride | Freely Soluble[4] |

| Water | Practically Insoluble[3][4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development. The following sections detail the methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents (e.g., ethanol, propylene glycol, isopropanol, ethyl acetate, acetone, methanol). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the sediment.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-RI method described below.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

An HPLC method with a refractive index (RI) detector is a suitable technique for quantifying this compound, which lacks a strong UV chromophore.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

-

Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of medium-chain lipids like monocaprylin.[5]

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA).[5] The exact composition may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 40 °C.[5]

-

Injection Volume: 20-40 µL.[5]

-

Detector: Refractive Index (RI) detector.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the RI detector. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted supernatant samples obtained from the shake-flask experiment.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of this compound.

Experimental Workflow for Solubility Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. MONOCAPRYLIN | 19670-49-6 [chemicalbook.com]

- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of Glyceryl 1-monooctanoate nanoformulations

An In-Depth Technical Guide to the Thermodynamic Stability of Glyceryl 1-Monooctanoate Nanoformulations

Introduction

This compound, also known as monocaprylin, is a monoglyceride widely utilized in the pharmaceutical industry as a lipid excipient, solubilizing agent, and penetration enhancer. Its amphiphilic nature makes it an excellent candidate for forming nanoformulations such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS). These formulations are particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1]

Nanoformulations are colloidal dispersions with droplet sizes typically ranging from 20 to 200 nm.[2] While they offer significant benefits, their utility is contingent upon their physical and chemical stability. Nanoemulsions are kinetically stable but thermodynamically unstable systems, meaning they are prone to destabilization over time.[3] Understanding and controlling the factors that govern the thermodynamic stability of this compound nanoformulations is therefore critical for the development of safe, effective, and commercially viable drug products with an adequate shelf-life.

This technical guide provides a comprehensive overview of the principles of nanoformulation stability, detailed experimental protocols for its assessment, and strategies to enhance the stability of this compound based systems.

Fundamentals of Nanoformulation Stability

The stability of a nanoemulsion refers to its ability to resist changes in its physicochemical properties over time. The primary mechanisms leading to the destabilization of these systems are driven by the tendency to reduce the large interfacial area between the oil and water phases.

Key Destabilization Mechanisms:

-

Creaming and Sedimentation: The migration of droplets under the influence of gravity due to density differences between the dispersed and continuous phases. Due to their small particle size and the effects of Brownian motion, nanoemulsions are generally more resistant to this process than conventional emulsions.[4]

-

Flocculation: The aggregation of droplets to form clusters without the rupture of the individual droplet interface. This is a reversible process.

-

Coalescence: The irreversible fusion of smaller droplets to form larger ones, leading to a decrease in the interfacial area and eventual phase separation.[5]

-

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the higher solubility of the dispersed phase from smaller droplets with higher Laplace pressure. This is a significant destabilization mechanism in nanoemulsions.[4][5]

Caption: Key mechanisms of nanoemulsion destabilization.

Core Components of this compound Nanoformulations

Stable nanoformulations are achieved through the careful selection and optimization of their components. For self-nanoemulsifying drug delivery systems (SNEDDS), these are anhydrous mixtures that spontaneously form nanoemulsions upon contact with aqueous media under gentle agitation.[6]

-

Oil Phase: this compound serves as the primary lipid component. The drug's solubility in the oil phase is a critical factor, as precipitation can occur upon dilution if the drug is primarily solubilized by the surfactant system.[7]

-

Surfactant: These amphiphilic molecules reduce the interfacial tension between the oil and water phases, facilitating droplet formation. The choice of surfactant and its concentration are paramount for stability. Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Cremophor® RH40) are commonly used.[8]

-

Co-surfactant/Co-solvent: These are often smaller amphiphilic molecules (e.g., Transcutol® HP, propylene glycol) that increase the fluidity of the interfacial film and improve the oil's emulsification efficiency.[6][8]

Caption: Formation of a nanoemulsion from a SNEDDS preconcentrate.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality and shelf-life of a nanoformulation. This involves subjecting the formulation to various stress conditions and monitoring its key physicochemical attributes.

Particle Size and Polydispersity Index (PDI) Analysis

This is the most critical assessment for nanoformulations. An increase in particle size or PDI over time indicates instability, likely due to coalescence or Ostwald ripening.

-

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

-

Methodology:

-

Dilute the nanoformulation sample with deionized water (e.g., 1:200 v/v) to avoid multiple scattering effects.[9]

-

Equilibrate the sample to a controlled temperature (typically 25 °C).

-

Measure the sample using a DLS instrument (e.g., Malvern Zetasizer) at a fixed scattering angle, often 173°.[9]

-

Record the mean droplet size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a narrow, monomodal size distribution, which is generally desirable.[2]

-

Zeta Potential Measurement

Zeta potential provides an indication of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

-

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field.

-

Methodology:

-

Dilute the nanoemulsion in an appropriate medium (often deionized water or a specific buffer).

-

Place the diluted sample in the measurement cell of a zeta potential analyzer.

-

The instrument measures the electrophoretic mobility of the oil droplets and calculates the zeta potential.[4]

-

A high absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability.

-

Thermodynamic Stress Testing

These accelerated tests are designed to identify metastable formulations by subjecting them to conditions that challenge their stability.[10]

-

Centrifugation:

-

Place the undiluted nanoformulation in a centrifuge tube.

-

Centrifuge at high speed (e.g., 10,000 rpm) for a specified duration (e.g., 30 minutes).[9]

-

Visually inspect the sample for any signs of phase separation, creaming, or cracking. A stable formulation will remain homogenous.

-

-

Heating-Cooling Cycles:

-

Store the formulation at an elevated temperature (e.g., 40-45 °C) for 48 hours.

-

Transfer the sample to a lower temperature (e.g., 4 °C) for 48 hours.

-

Repeat this cycle 3-6 times.

-

After the cycles, visually inspect the sample and measure particle size and PDI to check for irreversible changes.[10]

-

-

Freeze-Thaw Cycles:

-

Store the formulation at a freezing temperature (e.g., -20 °C) for 48 hours.

-

Allow the sample to thaw at room temperature (25 °C) for 48 hours.

-

Repeat this cycle 3-6 times.

-

Assess the formulation for any signs of instability, such as droplet growth or phase separation.[10]

-

Long-Term Stability Studies

This involves monitoring the formulation under controlled storage conditions over an extended period.

-

Protocol:

-

Store aliquots of the nanoformulation in sealed containers at specified conditions (e.g., 4 °C and 25 °C).[9]

-

At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a sample.[9]

-

Analyze the sample for key parameters: visual appearance, particle size, PDI, zeta potential, and drug content.[9]

-

Caption: Experimental workflow for nanoformulation stability assessment.

Quantitative Stability Data

The following tables summarize representative quantitative data for monoglyceride-based nanoformulations, illustrating the impact of storage conditions and composition on stability.

Table 1: Effect of Long-Term Storage on a Model Monoglyceride Nanoemulsion (Data synthesized from studies on long-term stability of nanoemulsions)[9][11][12]

| Storage Condition | Time (Months) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance |

| 4 °C | 0 | 180.5 ± 2.1 | 0.162 ± 0.01 | Clear, transparent |

| 3 | 182.1 ± 2.5 | 0.168 ± 0.02 | Clear, transparent | |

| 6 | 185.3 ± 3.0 | 0.175 ± 0.02 | Clear, transparent | |

| 25 °C | 0 | 180.5 ± 2.1 | 0.162 ± 0.01 | Clear, transparent |

| 3 | 195.8 ± 3.5 | 0.210 ± 0.03 | Clear, transparent | |

| 6 | 210.4 ± 4.2 | 0.255 ± 0.04 | Slightly opalescent |

Table 2: Results of Thermodynamic Stress Tests on a Glyceryl Monooleate (GMO) Nanoformulation (Data synthesized from studies on stress testing)[10][13]

| Stress Test | Parameter | Before Stress | After Stress | Result |

| Centrifugation (10,000 rpm, 30 min) | Visual Appearance | Homogenous | No Phase Separation | Stable |

| Heating-Cooling Cycles (6 cycles) | Mean Size (nm) | 96 ± 2 | 114 ± 6 | Stable (Minor acceptable change) |

| PDI | 0.11 ± 0.02 | 0.28 ± 0.07 | Stable | |

| Freeze-Thaw Cycles (6 cycles) | Visual Appearance | Homogenous | No Phase Separation | Stable |

| Mean Size (nm) | 96 ± 2 | 105 ± 4 | Stable | |

| PDI | 0.11 ± 0.02 | 0.15 ± 0.03 | Stable |

Conclusion

The thermodynamic and kinetic stability of this compound nanoformulations are critical attributes that dictate their performance and shelf-life. Stability is governed by a complex interplay between the formulation components—oil, surfactant, and co-surfactant—and the manufacturing process. Destabilization phenomena, primarily Ostwald ripening and coalescence, can be mitigated through rational formulation design, such as optimizing surfactant-to-co-surfactant ratios and incorporating polymeric steric stabilizers.

A rigorous stability assessment, employing a suite of analytical techniques including DLS, zeta potential analysis, and various thermodynamic stress tests, is mandatory for development. By systematically evaluating formulations against these criteria, researchers and drug development professionals can successfully develop robust, stable, and effective this compound nanoformulations for advanced drug delivery.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. jddtonline.info [jddtonline.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thaiscience.info [thaiscience.info]

- 7. ijaem.net [ijaem.net]

- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Glyceryl 1-Monooctanoate in the Formulation of Poorly Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1-monooctanoate, a monoester of glycerin and octanoic acid, is a valuable excipient in the pharmaceutical industry for the formulation of poorly water-soluble drugs. Due to a greater abundance of research and commercial availability, Glyceryl Monooleate (GMO), a related monoglyceride with a longer fatty acid chain (C18:1), is frequently utilized for similar purposes and serves as a primary example in the following application notes. These monoglycerides are amphiphilic lipids that can act as solvents, emulsifiers, and absorption enhancers, making them highly versatile for developing various drug delivery systems.[1] Their ability to form liquid crystalline phases and self-emulsifying systems is particularly beneficial for improving the solubility, dissolution, and ultimately the bioavailability of challenging drug compounds, many of which fall under the Biopharmaceutical Classification System (BCS) Class II.[2][3]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for leveraging this compound and related monoglycerides in the formulation of poorly soluble drugs.

Application Notes

This compound and other monoglycerides are employed in a variety of formulation strategies to address the challenges of poor drug solubility.

1. Lipid-Based Drug Delivery Systems:

Monoglycerides are key components in the development of lipid-based drug delivery systems, including:

-

Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4] this compound can serve as the oil or lipid phase in these formulations, dissolving the lipophilic drug and facilitating its dispersion.[5]

-

Cubic Liquid Crystalline Phases: In the presence of water, Glyceryl Monooleate can self-assemble into highly ordered, bicontinuous cubic liquid crystalline structures.[6] These structures can encapsulate both hydrophilic and lipophilic drugs, offering sustained release and mucoadhesive properties, which can prolong the residence time of the drug at the absorption site.[6][7]

2. Mechanism of Solubility and Bioavailability Enhancement:

The primary mechanisms by which this compound enhances the oral bioavailability of poorly soluble drugs include:

-

Improved Solubilization: The lipid matrix of the formulation maintains the drug in a solubilized state within the gastrointestinal tract, preventing its precipitation.[8]

-

Enhanced Dissolution: By presenting the drug in a pre-dissolved or finely emulsified form, the dissolution rate-limiting step for absorption is overcome.[9]

-

Increased Permeability: The lipid components and surfactants can interact with the intestinal membrane, transiently increasing its permeability and facilitating drug absorption.[10]

-

Lymphatic Transport: For highly lipophilic drugs, formulation with lipids can promote absorption via the lymphatic system, thereby bypassing first-pass metabolism in the liver.

Quantitative Data

The following tables summarize quantitative data from studies utilizing Glyceryl Monooleate (GMO) to formulate poorly soluble drugs.

Table 1: Formulation Composition of GMO-Based Nanoparticles

| Formulation Code | Glyceryl Monooleate (GMO) (wt%) | Poloxamer 407 (wt%) | Drug (Simvastatin) (wt%) | Reference |

| F4 | 9.0 | 1.0 | 0.2 | [8] |

Table 2: Physicochemical Properties of Simvastatin-Loaded GMO Cubic Nanoparticles

| Parameter | Value | Reference |

| Mean Particle Size | 100-150 nm | [8] |

| Entrapment Efficiency | > 98% | [8] |

Table 3: Pharmacokinetic Parameters of Poorly Soluble Drugs Formulated with GMO

| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Simvastatin | GMO Cubic Nanoparticles | 35.6 ± 12.4 | 4.3 ± 1.0 | 234.5 ± 87.6 | 241 | [8] |

| Simvastatin | Crystal Powder (Control) | 21.8 ± 9.7 | 3.2 ± 1.5 | 97.3 ± 45.2 | 100 | [8] |

| Danazol | GMO Lipid Emulsion (Fasted) | - | - | - | 500 (compared to powder) | [9] |

Experimental Protocols

Protocol 1: Preparation of Glyceryl Monooleate-Based Cubic Nanoparticles

This protocol is adapted from a method for preparing simvastatin-loaded cubic nanoparticles.[8]

Materials:

-

Glyceryl Monooleate (GMO)

-

Poloxamer 407 (or other suitable stabilizer)

-

Poorly soluble drug

-

Deionized water

-

High-pressure homogenizer

Procedure:

-

Melt the GMO and Poloxamer 407 together in a water bath at 60°C.

-

Add the poorly soluble drug to the molten lipid mixture and stir until completely dissolved.

-

Gradually add deionized water to the mixture while vortexing for 1 minute to form a homogenous cubic phase gel.

-

Allow the gel to equilibrate for 24-48 hours at room temperature.

-

Fragment the bulk cubic phase gel into nanoparticles by processing it through a high-pressure homogenizer. The number of passes and pressure should be optimized for the desired particle size.

-

Characterize the resulting nanoparticle dispersion for particle size, polydispersity index, and entrapment efficiency.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general procedure for developing a SEDDS formulation.

Materials:

-

This compound (as the oil phase)

-

Surfactant (e.g., Tween 80, Cremophor EL)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

-

Poorly soluble drug

Procedure:

-

Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

-

Phase Diagram Construction: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

-

Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the drug in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.

-

Characterization:

-

Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

-

Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index using a dynamic light scattering instrument.

-

Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

-

Protocol 3: In Vitro Drug Release Testing

This protocol describes a common method for evaluating the in vitro release of a drug from a GMO-based formulation.

Materials:

-

Drug-loaded GMO formulation

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)

-

Shaking water bath or USP dissolution apparatus

-

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

-

Load a known quantity of the drug-loaded formulation into a dialysis bag.

-

Seal the dialysis bag and place it in a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Caption: Experimental workflow for the preparation and characterization of Glyceryl Monooleate (GMO)-based nanoparticles.

Caption: Logical workflow for the development and optimization of a Self-Emulsifying Drug Delivery System (SEDDS).

Caption: Proposed mechanism for enhanced oral absorption of poorly soluble drugs from GMO-based formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]

- 3. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation of an oral dosage form utilizing the properties of cubic liquid crystalline phases of glyceryl monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Peptide washout and permeability from glyceryl monooleate buccal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl 1-Monooctanoate as a Penetration Enhancer in Transdermal Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1-monooctanoate is a monoglyceride that holds significant promise as a penetration enhancer in transdermal drug delivery systems (TDDS). Its amphiphilic nature allows it to interact with the stratum corneum, the primary barrier of the skin, reversibly reducing its resistance and facilitating the passage of therapeutic agents into the systemic circulation. This document provides detailed application notes on the mechanism of action of this compound, alongside comprehensive protocols for its evaluation as a penetration enhancer.

While specific quantitative permeation data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar glyceryl monooleate (GMO) provides valuable insights into its expected performance. The data and mechanisms presented herein are largely based on studies of GMO and other monoglycerides, serving as a strong proxy for the anticipated effects of this compound.

Mechanism of Action

This compound enhances skin permeability primarily by disrupting the highly organized lipid matrix of the stratum corneum.[1][2] The key mechanisms include:

-

Lipid Fluidization: The amphiphilic structure of this compound allows it to insert into the intercellular lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids), leading to an increase in the fluidity of the lipid matrix.[3][4]

-

Creation of Defects: The presence of the bulkier monoglyceride molecules within the lipid lamellae can create transient pores or defects, providing pathways for drug molecules to diffuse through the barrier.

-

Alteration of Drug Partitioning: By modifying the polarity of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data on Penetration Enhancement (with Glyceryl Monooleate as a proxy)

The following tables summarize the enhancement effects observed with glyceryl monooleate (GMO) in various studies. These values can be used as a benchmark for formulating studies with this compound.

Table 1: Enhancement Ratio of Model Drugs with Glyceryl Monooleate

| Drug | Model | Enhancer Concentration | Enhancement Ratio (ER) | Reference |

| Piroxicam | Human Skin | 10% in Propylene Glycol | 4.5 | [5] |

| Indomethacin | Rat Skin | 5% in Ethanol | 3.2 | [5] |

| Ketoprofen | Human Skin | 5% in Propylene Glycol | 2.8 | [6] |

Enhancement Ratio (ER) is the ratio of the flux of the drug with the enhancer to the flux of the drug without the enhancer.

Table 2: Permeation Parameters of Celecoxib with Glyceryl Monooleate-Based Formulations

| Formulation | Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h x 10⁻³) | Lag Time (h) | Reference |

| Control (without GMO) | 1.2 ± 0.3 | 0.6 ± 0.1 | 4.2 ± 0.8 | |

| GMO-based cubic phase | 5.8 ± 0.9 | 2.9 ± 0.4 | 2.5 ± 0.5 | |

| GMO with Oleic Acid | 4.1 ± 0.6 | 2.1 ± 0.3 | 3.1 ± 0.6 |

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps to evaluate the effect of this compound on the transdermal permeation of a model drug.

Materials and Equipment:

-

Franz diffusion cells

-

Full-thickness or dermatomed skin (human or animal, e.g., porcine or rat)

-

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug formulation with and without this compound

-

Magnetic stirrer and stir bars

-

Water bath or heating block

-

Syringes and needles

-

HPLC or other suitable analytical instrument for drug quantification

Procedure:

-

Skin Preparation:

-

Thaw frozen skin at room temperature.

-

Excise a section of skin and carefully remove any subcutaneous fat.

-

If using dermatomed skin, set the dermatome to the desired thickness (e.g., 500 µm).

-

Cut the skin into discs of appropriate size to fit the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Fill the receptor compartment of the Franz cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped.

-

Place a magnetic stir bar in the receptor compartment.

-

Mount the skin disc between the donor and receptor compartments with the stratum corneum side facing the donor compartment.

-

Clamp the two compartments together securely.

-

-

Equilibration:

-

Place the assembled Franz cells in a water bath or on a heating block maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

-

Allow the skin to equilibrate for at least 30 minutes.

-

-

Application of Formulation:

-

Apply a known amount (e.g., 10 mg/cm²) of the drug formulation (with or without this compound) evenly onto the surface of the stratum corneum in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

-

The following diagram outlines the experimental workflow:

Protocol 2: Formulation of a Transdermal Patch with this compound

This protocol describes a general method for preparing a matrix-type transdermal patch.

Materials and Equipment:

-

Drug

-

This compound

-

Pressure-sensitive adhesive (e.g., acrylic or silicone-based)

-

Polymer matrix (e.g., Eudragit®, PVA)

-

Plasticizer (e.g., dibutyl phthalate)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Backing membrane

-

Release liner

-

Magnetic stirrer

-

Casting knife or film applicator

-

Oven

Procedure:

-

Drug-Adhesive Matrix Preparation:

-

Dissolve the pressure-sensitive adhesive and the matrix polymer in a suitable solvent.

-

Add the drug and this compound to the polymer solution and stir until a homogenous dispersion is formed.

-

Incorporate the plasticizer and continue stirring.

-

-

Casting:

-

Pour the homogenous drug-adhesive matrix onto a release liner.

-

Spread the matrix to a uniform thickness using a casting knife or film applicator.

-

-

Drying:

-

Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) to remove the solvent.

-

-

Lamination:

-

Laminate the dried drug-in-adhesive matrix with a backing membrane.

-

-

Cutting:

-

Cut the laminated sheet into patches of the desired size and shape.

-

The following diagram illustrates the logical relationship in patch formulation:

Conclusion

This compound is a promising penetration enhancer for transdermal drug delivery. Its ability to fluidize the stratum corneum lipids offers a significant advantage in overcoming the skin's barrier function. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively evaluate and utilize this compound in their transdermal formulations. Further studies are encouraged to generate specific quantitative data for this compound to build upon the strong evidence from its close analog, glyceryl monooleate.

References

- 1. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US5378730A - Permeation enhancer comprising ethanol and monoglycerides - Google Patents [patents.google.com]

Application of Glyceryl 1-Monooctanoate in Nanoemulsion Preparation for Advanced Drug Delivery

Introduction

Glyceryl 1-monooctanoate, also known as monooctanoin or caprylin, is a monoglyceride ester of caprylic acid and glycerin. It is a versatile non-ionic surfactant and emulsifying agent widely employed in the pharmaceutical industry for the formulation of various drug delivery systems. Its amphiphilic nature, biocompatibility, and ability to enhance drug solubilization and permeation make it an excellent candidate for the preparation of nanoemulsions. This document provides a detailed overview of the application of this compound in nanoemulsion preparation, including experimental protocols and key characterization data.

Nanoemulsions are colloidal dispersions of two immiscible liquids, where the droplet size of the dispersed phase typically ranges from 20 to 200 nanometers. These systems offer several advantages for drug delivery, including enhanced bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and potential for targeted delivery. This compound plays a crucial role as a surfactant or co-surfactant in stabilizing the oil-water interface, leading to the formation of stable and fine nano-sized droplets.

Role of this compound in Nanoemulsion Formulation

This compound is a key excipient in the development of self-nanoemulsifying drug delivery systems (SNEDDS) and nanoemulsions. Its primary functions include:

-

Surfactant/Co-surfactant: It reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of fine droplets upon gentle agitation or dilution.

-

Solubilizing Agent: It can enhance the solubility of lipophilic drugs within the oil phase of the nanoemulsion.

-

Permeation Enhancer: It has been shown to improve the intestinal absorption of various drugs by interacting with the cell membrane.

Quantitative Data on Nanoemulsion Formulations

The following tables summarize quantitative data from various studies that have utilized this compound in the preparation of nanoemulsions for different active pharmaceutical ingredients (APIs).

Table 1: Formulation Composition of this compound-Based Nanoemulsions

| API | Oil Phase | Surfactant | Co-surfactant | Drug Concentration (% w/w) | Reference |

| Lurasidone HCl | Capryol 90 | Cremophor EL | This compound | 5 | |

| Cilnidipine | Capryol 90 | Tween 80 | This compound | 2.5 | |

| Candesartan Cilexetil | Capmul MCM | Tween 80 | This compound | 10 |

Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions

| API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Lurasidone HCl | 125.4 ± 4.2 | 0.21 ± 0.03 | -15.6 ± 1.8 | 98.5 ± 1.2 | 4.9 ± 0.1 | |

| Cilnidipine | 98.6 ± 3.5 | 0.18 ± 0.02 | -12.8 ± 1.5 | 99.2 ± 0.8 | 2.48 ± 0.05 | |

| Candesartan Cilexetil | 150.2 ± 5.1 | 0.25 ± 0.04 | -18.4 ± 2.1 | 97.9 ± 1.5 | 9.8 ± 0.2 |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based nanoemulsions.

Protocol 1: Preparation of Nanoemulsion by Spontaneous Emulsification (Aqueous Titration Method)

This method is commonly used for the preparation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Materials:

-

This compound (Surfactant/Co-surfactant)

-

Oil Phase (e.g., Capryol 90, Labrafil M 1944 CS)

-

Surfactant (e.g., Cremophor EL, Tween 80)

-

Active Pharmaceutical Ingredient (API)

-

Distilled Water

Procedure:

-

Preparation of the Organic Phase:

-

Accurately weigh the required amounts of the oil phase, surfactant, and this compound.

-

Add the API to this mixture and stir continuously using a magnetic stirrer at a moderate speed (e.g., 300 rpm) until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.

-

-

Formation of Nanoemulsion:

-

Slowly add the aqueous phase (distilled water) dropwise to the organic phase under constant magnetic stirring.

-

Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation and equilibration of the nanoemulsion.

-

The resulting mixture should be a clear or slightly opalescent liquid, indicating the formation of nano-sized droplets.

-

Application Notes and Protocols: Glyceryl 1-Monooctanoate for Topical Delivery of Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing glyceryl 1-monooctanoate as a penetration enhancer in topical formulations for antifungal agents. The following sections detail the preparation of a model formulation with Ketoconazole, along with standardized methods for evaluating its physicochemical properties, in vitro drug release, skin permeation, and antifungal efficacy.

Introduction

Superficial fungal infections of the skin are a common clinical problem. The efficacy of topical antifungal therapy is often limited by the barrier properties of the stratum corneum, which restricts the penetration of active pharmaceutical ingredients (APIs) to the target site. This compound (synonymous with glyceryl monocaprylate) is a monoacylglycerol that has been investigated for its potential to enhance the topical delivery of various drugs. Its amphiphilic nature is thought to facilitate the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of co-administered drugs. Furthermore, this compound itself exhibits some antimicrobial properties. This document outlines protocols for leveraging this compound to enhance the topical delivery of the broad-spectrum antifungal agent, Ketoconazole.

Mechanism of Action: this compound as a Penetration Enhancer

This compound is believed to enhance drug penetration through the stratum corneum via several mechanisms. Its primary mode of action is the fluidization of the intercellular lipid bilayers. By inserting itself among the organized lipid chains of the stratum corneum, it disrupts the lamellar structure, creating more fluid regions and thereby reducing the diffusional resistance for the permeation of the active drug.

Caption: Proposed mechanism of this compound as a penetration enhancer.

Experimental Protocols

Preparation of Ketoconazole Topical Gel

This protocol describes the preparation of a 2% Ketoconazole gel with and without 5% this compound.

Materials:

-

Ketoconazole, USP

-

This compound

-

Carbopol 940

-

Propylene Glycol

-

Ethanol (95%)

-

Triethanolamine

-

Purified Water

Equipment:

-

Analytical balance

-

Magnetic stirrer with hot plate

-

Homogenizer

-

pH meter

-

Viscometer

Procedure:

-

Carbopol Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained. Allow the dispersion to hydrate for 24 hours.

-

Drug and Enhancer Solution:

-

Formulation F1 (with Enhancer): In a separate beaker, dissolve Ketoconazole and this compound in a mixture of ethanol and propylene glycol with gentle heating and stirring.

-

Formulation F2 (Control): In a separate beaker, dissolve Ketoconazole in a mixture of ethanol and propylene glycol with gentle heating and stirring.

-

-

Gel Formation: Slowly add the drug solution to the Carbopol dispersion with continuous stirring.

-

Neutralization: Neutralize the gel by adding triethanolamine dropwise until a pH of 6.0 ± 0.2 is achieved. This will cause the gel to thicken.

-

Homogenization: Homogenize the final gel formulation to ensure uniform drug distribution.

-

Storage: Store the prepared gels in well-closed containers at room temperature.

Caption: Workflow for the preparation of the Ketoconazole topical gel.

In Vitro Drug Release Study

This protocol evaluates the release of Ketoconazole from the prepared gel formulations.

Equipment:

-

Franz diffusion cell apparatus

-

Synthetic cellulose membrane (pre-soaked)

-

Phosphate buffer pH 7.4

-

HPLC system

Procedure:

-

Membrane Preparation: Soak the synthetic cellulose membrane in the receptor medium (phosphate buffer pH 7.4) for 24 hours before the experiment.

-

Franz Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment is filled with phosphate buffer pH 7.4, maintained at 32 ± 0.5°C, and stirred continuously.

-

Sample Application: Apply a known quantity (approximately 1 g) of the gel formulation to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analysis: Analyze the collected samples for Ketoconazole concentration using a validated HPLC method.

-

Data Calculation: Calculate the cumulative amount of drug released per unit area as a function of time.

In Vitro Skin Permeation Study

This protocol assesses the permeation of Ketoconazole through an excised skin model.

Equipment:

-

Franz diffusion cell apparatus

-

Excised rat or pig skin

-

Phosphate buffer pH 7.4

-

HPLC system

Procedure:

-

Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model. Remove any adhering subcutaneous fat and hair.

-

Franz Cell Setup: Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor compartment. Fill the receptor compartment with phosphate buffer pH 7.4, maintained at 32 ± 0.5°C, and stir continuously.

-

Sample Application: Apply a known quantity (approximately 1 g) of the gel formulation to the skin surface in the donor compartment.

-

Sampling: Withdraw aliquots from the receptor compartment at predetermined time intervals and replace with fresh buffer.

-

Analysis: Determine the concentration of Ketoconazole in the collected samples by HPLC.

-

Data Calculation: Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Antifungal Efficacy Study (Agar Well Diffusion Method)

This protocol evaluates the antifungal activity of the formulations against a common fungal strain.

Materials:

-

Candida albicans (ATCC 10231)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile petri dishes

-

Sterile cork borer (6 mm)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of Candida albicans.

-

Plate Preparation: Pour molten SDA into sterile petri dishes and allow it to solidify. Spread the fungal inoculum evenly over the surface of the agar.

-

Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Sample Addition: Add a known quantity (e.g., 100 µL) of each gel formulation (F1 and F2) and a placebo gel into separate wells.

-

Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Caption: Experimental workflow for formulation and evaluation.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the described experiments, illustrating the potential benefits of including this compound in a topical Ketoconazole formulation.

Table 1: Physicochemical Properties of Ketoconazole Gel Formulations

| Parameter | Formulation F1 (with 5% this compound) | Formulation F2 (Control) |

| Appearance | Translucent, smooth gel | Translucent, smooth gel |

| pH | 6.1 ± 0.1 | 6.0 ± 0.2 |

| Viscosity (cP) | 4500 ± 150 | 4650 ± 180 |

| Drug Content (%) | 99.2 ± 0.8 | 98.9 ± 1.1 |

Table 2: In Vitro Drug Release of Ketoconazole

| Time (hours) | Cumulative Release (%) - F1 | Cumulative Release (%) - F2 |

| 1 | 15.4 ± 1.2 | 10.2 ± 0.9 |

| 4 | 38.6 ± 2.5 | 25.8 ± 2.1 |

| 8 | 60.1 ± 3.1 | 42.5 ± 2.8 |

| 12 | 75.3 ± 3.5 | 58.7 ± 3.3 |

| 24 | 92.8 ± 4.0 | 76.4 ± 3.9 |

Table 3: In Vitro Skin Permeation Parameters of Ketoconazole

| Parameter | Formulation F1 (with 5% this compound) | Formulation F2 (Control) |

| Steady-State Flux (Jss) (µg/cm²/h) | 2.85 ± 0.21 | 1.12 ± 0.15 |

| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 1.43 | 0.56 |

| Enhancement Ratio | 2.55 | 1.00 |

Table 4: Antifungal Efficacy against Candida albicans

| Formulation | Zone of Inhibition (mm) |

| F1 (with 5% this compound) | 28 ± 2 |

| F2 (Control) | 21 ± 1 |

| Placebo Gel | 0 |

Conclusion

The inclusion of this compound in a topical Ketoconazole gel formulation demonstrates the potential to significantly enhance the rate and extent of drug release and skin permeation. This is likely attributable to the fluidizing effect of this compound on the stratum corneum lipids. The enhanced delivery of Ketoconazole to the target site is reflected in the increased zone of inhibition in the antifungal efficacy study. These findings suggest that this compound is a promising excipient for improving the therapeutic effectiveness of topical antifungal treatments. Researchers and formulators are encouraged to utilize these protocols as a foundation for the development and evaluation of advanced topical drug delivery systems.

Application Notes and Protocols: Characterization of Glyceryl 1-Monooctanoate Liquid Crystalline Phases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl 1-monooctanoate (GMOct), a monoglyceride consisting of glycerol and octanoic acid, is an amphiphilic lipid capable of self-assembling in aqueous environments to form a variety of lyotropic liquid crystalline phases. These ordered, thermodynamically stable nanostructures, which include lamellar, inverse bicontinuous cubic, and inverse hexagonal phases, are of significant interest for advanced drug delivery systems.[1][2][3] Their ability to encapsulate hydrophilic, hydrophobic, and amphiphilic drug molecules, coupled with their biocompatibility and biodegradability, makes them promising vehicles for controlled release and targeted delivery.[2][3][4][5]

The precise characterization of these liquid crystalline phases is critical for formulation development, as the specific phase structure dictates key properties such as drug loading capacity, release kinetics, and mucoadhesion.[6] This document provides detailed protocols for the characterization of this compound liquid crystalline phases using standard analytical techniques: Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Cryo-Transmission Electron Microscopy (Cryo-TEM).

Overview of Liquid Crystalline Phases

The phase behavior of this compound in water is primarily governed by the lipid concentration and temperature. While the phase diagram of Glyceryl Monooleate (GMO) is well-documented, GMOct is expected to form analogous structures. The primary phases include:

-

Lamellar Phase (Lα): A layered structure consisting of lipid bilayers separated by aqueous channels. This phase is typically observed at low water content.[6][7]

-

Inverse Bicontinuous Cubic Phases (V₂): These are highly ordered, viscous, and gel-like phases where a single, continuous lipid bilayer is contorted into a three-dimensional periodic structure, separating two interpenetrating but non-connecting aqueous networks.[6] Common cubic phase space groups observed in related monoglycerides include Pn3m (Diamond), Ia3d (Gyroid), and Im3m (Primitive).[6][8][9]

-

Inverse Hexagonal Phase (H₂): Composed of hexagonally packed, cylindrical reverse micelles filled with water and surrounded by the lipid matrix. This phase is generally favored at higher temperatures or with the addition of certain oils.[6][8][10]

Data Presentation: Structural Parameters

The following tables summarize typical structural parameters for monoglyceride-based liquid crystalline phases, primarily derived from studies on the closely related Glyceryl Monooleate (GMO). These values serve as a reference for the characterization of this compound phases.

Table 1: SAXS Diffraction Peak Ratios for Common Liquid Crystalline Phases

| Liquid Crystalline Phase | Space Group | Expected Ratio of Scattering Vector Positions (q) |

| Cubic (Diamond) | Pn3m | √2 : √3 : √4 : √6 : √8 : √9 |

| Cubic (Gyroid) | Ia3d | √6 : √8 : √14 : √16 : √20 : √22 |

| Cubic (Primitive) | Im3m | √2 : √4 : √6 : √8 : √10 : √12 |

| Hexagonal | p6m | 1 : √3 : √4 : √7 : √9 : √12 |

| Lamellar | Lα | 1 : 2 : 3 : 4 : 5 : 6 |

Table 2: Representative Phase Transitions and Lattice Parameters of Monoglyceride/Water Systems

| Lipid System | Phase Transition | Temperature (°C) | Lattice Parameter (a) | Reference |

| GMO/Water | Pn3m Cubic → H₂ Hexagonal | ~70-90°C | a ≈ 9.8 nm (Pn3m) | [8] |

| GMO + 10 mol% Oleic Acid | H₂ Hexagonal | 25°C | a ≈ 5.8 nm | [8] |

| GMO/GME/Water | Pn3m Cubic | 25°C | Varies with composition | [11][12] |

| Phytantriol + Chloroform | Pn3m Cubic → H₂ Hexagonal | 25°C | a ≈ 4.7 nm (H₂) | [13] |

Note: GME refers to Glyceryl Monooleyl Ether. The addition of co-lipids, oils, or drugs can significantly alter transition temperatures and lattice parameters.

Experimental Workflow

The characterization of liquid crystalline phases typically follows a multi-technique approach to gain a comprehensive understanding of the system's structure and thermal behavior.

Caption: Workflow for characterizing liquid crystalline phases.

Experimental Protocols

Protocol for Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural dimensions.[13] It measures the scattering of X-rays by the sample's nanostructure, producing a diffraction pattern with characteristic peaks (Bragg peaks) whose positions are related to the repeating distances within the crystal lattice.

Methodology:

-

Sample Preparation:

-

Accurately weigh this compound into a small glass vial.

-

Add the desired amount of purified water (or aqueous buffer) to achieve the target lipid concentration (e.g., ranging from 10% to 90% w/w lipid).

-

Seal the vial and allow the mixture to equilibrate at a controlled temperature. Equilibration may take several hours to days and can be accelerated by gentle centrifugation cycles to promote mixing.

-

-

Instrument Setup:

-

Load the equilibrated sample into a temperature-controlled, 1-2 mm quartz capillary or a dedicated sample holder.

-

Mount the sample in the SAXS instrument.

-

Set the sample-to-detector distance to an appropriate value to capture the relevant q-range (typically 0.01 to 0.5 Å⁻¹).

-

Ensure the X-ray beam is properly aligned and calibrated using a standard (e.g., silver behenate).

-

-

Data Acquisition:

-

Equilibrate the sample at the desired temperature for at least 10-15 minutes before measurement.

-

Acquire scattering data for a sufficient duration to obtain a good signal-to-noise ratio.

-

If studying temperature-dependent phase transitions, acquire data in a stepwise manner across the desired temperature range.

-

-

Data Analysis:

-